Licoricesaponin E2 Licoricesaponin E2 Licoricesaponin E2 is an oleanane-type triterpene oligoglycoside isolated from the air-dried root of Glycyrrhiza uralensis.
Brand Name: Vulcanchem
CAS No.: 119417-96-8
VCID: VC0533118
InChI: InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1
SMILES: CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C
Molecular Formula: C42H60O16
Molecular Weight: 820.92

Licoricesaponin E2

CAS No.: 119417-96-8

Cat. No.: VC0533118

Molecular Formula: C42H60O16

Molecular Weight: 820.92

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Licoricesaponin E2 - 119417-96-8

Specification

CAS No. 119417-96-8
Molecular Formula C42H60O16
Molecular Weight 820.92
IUPAC Name (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1
Standard InChI Key ACCYCJOHUMRMMV-FGXYKJOTSA-N
SMILES CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Licoricesaponin E2 has the following key properties:

PropertyValue
Molecular FormulaC42H60O16
Molecular Weight820.92 g/mol
CAS Registry Number119417-96-8
IUPAC Name5-[(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy]-6-({2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-en-11-yl}oxy)-3,4-dihydroxyoxane-2-carboxylic acid
InChI KeyACCYCJOHUMRMMV-UHFFFAOYSA-N
SolubilitySoluble in DMSO, pyridine, methanol, and ethanol

The compound has specific solubility characteristics that affect its bioavailability and experimental usage. For research applications, it is typically solubilized in DMSO for in vitro studies, with recommended storage at 2-8°C to maintain stability .

Structural Features

Licoricesaponin E2 is characterized by its complex structure featuring:

  • A triterpenoid backbone with a dammarane-type skeleton

  • Multiple hydroxyl groups contributing to its polarity

  • Sugar moieties (glycosyl groups) attached at specific positions

  • Carboxylic acid functional groups that contribute to its acidic properties

The structural complexity of Licoricesaponin E2 contributes to its specific biological interactions and pharmacological effects. Its structure-activity relationship plays a crucial role in determining its potential therapeutic applications .

Natural Sources and Distribution

Botanical Sources

Licoricesaponin E2 is found primarily in the roots of several Glycyrrhiza species:

SpeciesCommon NameDistribution
Glycyrrhiza uralensisChinese licoriceEast Asia, particularly China
Glycyrrhiza inflataLicoriceCentral Asia

The compound is specifically isolated from the roots and rhizomes of these plants, which have been used in traditional medicine for centuries . Glycyrrhiza species are perennial legumes that have been cultivated for their medicinal properties across various regions of Asia and Europe.

Extraction and Isolation

The extraction and isolation of Licoricesaponin E2 typically involves:

  • Collection and preparation of dried licorice roots

  • Extraction using appropriate solvents such as methanol or ethanol

  • Fractionation through various chromatographic techniques

  • Final purification and characterization using spectroscopic methods

Modern analytical techniques including HPLC, mass spectrometry, and NMR spectroscopy are employed to identify and quantify Licoricesaponin E2 in plant extracts and commercial preparations .

Biological Activities and Pharmacological Effects

Anticancer Properties

One of the most significant reported activities of Licoricesaponin E2 is its potential anticancer effect. Research has demonstrated:

  • Inhibition of cancer cell growth with IC50 values ranging from 18.3 to 41.6 μmol/L

  • Enhanced cytotoxic activity following hydrolysis, suggesting the compound may be a prodrug that requires metabolic activation

  • Potential mechanisms involving multiple cellular pathways

These findings suggest Licoricesaponin E2 may have applications in cancer research and potentially in the development of anticancer therapeutics, although more extensive studies are needed to fully characterize its mechanisms of action.

ActivityExperimental EvidenceRelated Compounds
HepatoprotectiveLower ALT and AST levels in primary rat hepatocytesLicorice-saponin G2, Glycyrrhizin
Anti-inflammatoryInhibition of inflammatory mediatorsMultiple licorice saponins
Antimicrobial/AntiviralModerate influenza NA inhibitory activityLicorice-saponin A3, G2
ImmunomodulatoryVarious immune system effectsGlycyrrhizin and related saponins

As a member of this chemical family, Licoricesaponin E2 may share some of these biological properties, although specific studies confirming these activities for Licoricesaponin E2 itself are still needed .

Structure-Activity Relationships

Comparative Analysis with Related Compounds

Licoricesaponin E2 is one of many saponins isolated from licorice. Its structure and activity can be compared to related compounds:

CompoundStructural DifferencesBiological Activities Comparison
GlycyrrhizinMajor component in licorice; sweet-tastingMore extensively studied; anti-inflammatory, antiviral, hepatoprotective
Licorice-saponin G2Structural variation in sugar moietiesHepatoprotective activities; PLA2 inhibitory potency
24-hydroxy-licorice-saponin E2Additional hydroxyl groupStructure-related derivative of Licoricesaponin E2
Licorice-saponin Q2Different stereochemistryHepatoprotective activities in in vitro models

These structural relationships help in understanding how minor modifications to the basic triterpene saponin structure can influence biological activity and potency .

Structure-Function Correlations

The biological activities of Licoricesaponin E2 and related compounds can be attributed to specific structural features:

These structure-function relationships are crucial for understanding the mechanism of action and for developing optimized derivatives with enhanced therapeutic properties .

Experimental Considerations

Stock Solution Preparation

For experimental applications, stock solutions can be prepared according to the following guidelines:

Desired ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM1.2181 mL6.0907 mL12.1815 mL
5 mM0.2436 mL1.2181 mL2.4363 mL
10 mM0.1218 mL0.6091 mL1.2181 mL

These calculations are based on the molecular weight of 820.92 g/mol and provide a reference for preparing solutions at various concentrations for experimental use .

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